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3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

HDAC6 ubiquitin-binding domain fragment-based drug discovery

3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid (MTQPA; CAS 869716-05-2) is a quinazolinone–propanoic acid fragment with a confirmed binding mode in the zinc-finger ubiquitin-binding domain (ZnF-UBD) of histone deacetylase 6 (HDAC6). Its structure has been solved at 1.70‑Å resolution by X‑ray diffraction, revealing that the carboxylate mimics the C‑terminal extremity of ubiquitin while the quinazolinone aromatic system stacks with W1182 and R1155 in the binding pocket.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 869716-05-2
Cat. No. B2774676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
CAS869716-05-2
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCN1C(=NC2=CC=CC=C2C1=O)CCC(=O)O
InChIInChI=1S/C12H12N2O3/c1-14-10(6-7-11(15)16)13-9-5-3-2-4-8(9)12(14)17/h2-5H,6-7H2,1H3,(H,15,16)
InChIKeyUXGWMRNLTMHSST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid (CAS 869716-05-2): A Characterized Fragment for HDAC6 ZnF-UBD Drug Discovery


3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid (MTQPA; CAS 869716-05-2) is a quinazolinone–propanoic acid fragment with a confirmed binding mode in the zinc-finger ubiquitin-binding domain (ZnF-UBD) of histone deacetylase 6 (HDAC6) [1]. Its structure has been solved at 1.70‑Å resolution by X‑ray diffraction, revealing that the carboxylate mimics the C‑terminal extremity of ubiquitin while the quinazolinone aromatic system stacks with W1182 and R1155 in the binding pocket [1]. This compound served as the foundational fragment hit for the structure-guided development of the potent chemical probe SGC‑UBD253 (KD = 84 nM) and its negative control SGC‑UBD253N (KD = 32 µM), both of which are now used as pharmacological tool compounds [2].

Why 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid Cannot Be Interchanged with Unsubstituted or Alternative Quinazolinone Analogs


In‑class quinazolinone–propanoic acids such as 3‑(4‑oxo‑3,4‑dihydroquinazolin‑2‑yl)propanoic acid (CAS 5368‑37‑6) lack the N3‑methyl group, which is essential for HDAC6 ZnF‑UBD binding [1]. Replacement of the sulfur in benzothiazole‑based hits with a hydrophobic N‑methyl group yielded active compounds, while the analogue without the methyl group was inactive, confirming the N3‑methyl as a critical pharmacophoric element [1]. Additionally, the identity of the heterocyclic core dictates binding conformation: quinolin‑2‑yl and quinoxalin‑2‑yl propanoic acid isosteres exhibit divergent potencies and ligand efficiencies [1]. Consequently, simply substituting the core or removing the methyl substituent results in complete loss of activity, making generic procurement of the nearest unsubstituted analog unsuitable for HDAC6‑UBD programs.

Quantitative Differentiation of 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid from Closest Analogs: An Evidence-Based Selection Guide


N3-Methyl Group Is a Binary Switch for HDAC6 ZnF-UBD Binding: Active vs. Inactive Analogs

The N3-methyl substituent is indispensable for HDAC6 ZnF-UBD engagement. In the foundational SAR study, compound 8—which carries an N-methyl group on the quinazolinone core—was active, while its direct des-methyl analogue compound 9 was completely inactive (no binding detected) [1]. This binary on/off switch was confirmed in a follow-up chemical probe campaign: removal of the critical N‑methyl group resulted in a 100‑fold loss in potency (compound 32 vs. compound 31), and shifting the methyl group position (regioisomer 33) caused a 28‑fold potency drop [1]. The unsubstituted analog 3‑(4‑oxo‑3,4‑dihydroquinazolin‑2‑yl)propanoic acid (CAS 5368‑37‑6) lacks this methyl group and is not reported to exhibit HDAC6 ZnF‑UBD binding.

HDAC6 ubiquitin-binding domain fragment-based drug discovery quinazolinone SAR

Validated Fragment Hit with Quantified HDAC6 ZnF-UBD Binding Affinity vs. Inactive Scaffolds

MTQPA (the target compound) is one of the few quinazolinone‑based fragments with a confirmed, quantified binding affinity to the HDAC6 ZnF‑UBD. Data from the RCSB PDB entry 6CED indicate an IC50 of approximately 3.5 µM from two independent fluorescence polarization displacement assays [1]. In contrast, the benzothiazole‑propanoic acid fragment (compound 2) showed an IC50 of 180 µM, while several other scaffolds (e.g., compounds 3–6, 10–11) were completely inactive [2]. This places MTQPA in the low‑micromolar range—a validated fragment hit suitable for structure‑based optimization.

IC50 fluorescence polarization fragment screening HDAC6 ZnF-UBD

High-Resolution Co-Crystal Structure (1.70 Å) Provides Atomic-Level Details for Fragment Growing

The co‑crystal structure of MTQPA bound to the HDAC6 ZnF‑UBD (PDB: 6CED) was solved at 1.70 Å resolution with excellent refinement statistics (R‑free = 0.191, R‑work = 0.153) [1]. This structure unequivocally defines the binding pose: the carboxylate mimics the C‑terminal diglycine motif of ubiquitin, and the quinazolinone core engages in π‑π stacking with W1182 and a cation‑π interaction with R1155 [2]. In contrast, the co‑crystal structure of the optimized probe SGC‑UBD253 (PDB: 8G43, 1.55 Å resolution) reveals an expanded binding mode that exploits a secondary pocket opened by conformational remodeling initially observed with MTQPA [3]. The 1.70 Å structure of MTQPA provides the essential baseline for understanding this conformational rearrangement.

X-ray crystallography fragment-based drug design HDAC6 structure-guided optimization quinazolinone

Direct Lineage to Validated Chemical Probe SGC‑UBD253 Confirms Tractable Scaffold

MTQPA is the direct structural ancestor of the well‑characterized chemical probe SGC‑UBD253 and its negative control SGC‑UBD253N [1]. The probe, generated by N3‑alkylation and amidation of the MTQPA scaffold, binds HDAC6 ZnF‑UBD with a KD of 84 nM (SPR) and inhibits the HDAC6–ISG15 interaction with an EC50 of 1.9 µM (nanoBRET) [1]. The negative control SGC‑UBD253N, a methylated derivative with a KD of 32 µM (SPR), is approximately 380‑fold weaker [1]. This 380‑fold affinity window between probe and negative control—both derived from the MTQPA scaffold—demonstrates the tractability of the quinazolinone core for systematic SAR exploration. In contrast, alternative quinazolinone scaffolds lacking the N3‑methyl handle (e.g., CAS 5368‑37‑6) cannot access this chemical space.

chemical probe SGC-UBD253 HDAC6 ubiquitin-binding domain fragment-to-lead

Green Microwave Synthesis Provides Cost-Effective Access to the Quinazolinone–Propanoic Acid Scaffold

A convergent microwave‑assisted synthesis of 4‑oxo‑3,4‑dihydroquinazolin‑2‑yl propanoic acids—including the N3‑substituted series to which MTQPA belongs—has been reported using the bio‑sourced solvent pinane [1]. This method proceeds from substituted benzamides and succinic anhydride in a two‑step one‑pot process, with pinane favoring the cyclization step and enabling conditions described as among the simplest and most cost‑effective reported [1]. For the N3‑unsubstituted analog (CAS 5368‑37‑6, R = H), the method yields compound 8a under thermal conditions (toluene reflux) [1]. For N3‑substituted derivatives such as MTQPA, the microwave approach using pinane provides a greener alternative to traditional fossil‑based solvents like toluene. In contrast, more complex quinazolinone derivatives with additional substitution patterns (e.g., 6‑fluoro, 7‑substituted) require multi‑step sequences with lower overall yields.

green chemistry microwave synthesis quinazolinone sustainable chemistry scale-up

Use as a Negative Control Probe (SGC‑UBD253N) Demonstrates Defined Binding Specificity with KD = 32 µM

The methylated derivative of MTQPA, designated SGC‑UBD253N, has been characterized as a negative control for the HDAC6 ZnF‑UBD chemical probe SGC‑UBD253 [1]. SGC‑UBD253N binds HDAC6 ZnF‑UBD with a KD of 32 µM by surface plasmon resonance (SPR), which is approximately 380‑fold weaker than the active probe SGC‑UBD253 (KD = 84 nM) [1]. This compound is described in the primary literature as '300‑fold less active' than the probe and is used to control for non‑specific effects in cellular assays [2]. The well‑defined binding affinity of the negative control contrasts with completely inactive analogs (e.g., compound 9 in Ferreira de Freitas et al., 2018), which show no detectable binding (NB) by fluorescence polarization [3]. SGC‑UBD253N's measurable but weak affinity makes it a superior control for distinguishing target‑specific from off‑target pharmacology.

negative control SGC-UBD253N HDAC6 SPR chemical probe

Validated Application Scenarios for 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid Based on Quantitative Evidence


Fragment-Based Drug Discovery Targeting the HDAC6 Ubiquitin-Binding Domain

MTQPA is an ideal starting fragment for HDAC6 ZnF‑UBD inhibitor programs. With a confirmed IC50 of ~3.5 µM and a high‑resolution co‑crystal structure (1.70 Å, PDB 6CED), it provides both measurable biochemical activity and atomic‑level binding mode information [1]. The fragment has been successfully advanced to the potent chemical probe SGC‑UBD253 (KD = 84 nM), demonstrating the scaffold's tractability for ligand efficiency optimization. Researchers can use MTQPA as a reference compound for fragment screening campaigns and as a starting point for structure‑guided fragment growing toward the secondary binding pocket identified in the probe co‑crystal structure (PDB 8G43) [2].

Pharmacological Control Experiments Using the SGC‑UBD253/SGC‑UBD253N Probe Pair

For cell‑based studies investigating HDAC6‑mediated aggresome formation, autophagy, or ubiquitin‑dependent protein degradation, SGC‑UBD253N—a methylated derivative of MTQPA—serves as the validated negative control for the SGC‑UBD253 chemical probe [3]. SGC‑UBD253N binds HDAC6 ZnF‑UBD with a KD of 32 µM (SPR), providing a 380‑fold affinity window relative to the active probe (KD = 84 nM) [3]. This defined affinity difference enables rigorous concentration‑response experiments that distinguish target‑specific pharmacological effects from non‑specific cytotoxicity or assay interference. The probe pair has demonstrated proteome‑wide selectivity, with SGC‑UBD253 showing selectivity over nine other UBD‑containing proteins [3].

Structure‑Guided Optimization of Quinazolinone‑Based PPI Inhibitors

The N3‑methyl group of MTQPA, identified as essential for HDAC6 ZnF‑UBD binding through direct comparison with inactive des‑methyl analogs (compound 9, NB; compound 32, 100‑fold loss) [1], provides a defined vector for chemical elaboration. The co‑crystal structure reveals that the N3‑methyl occupies a cavity formed by R1155, Y1189, and W1182, and N3‑alkylation with an acetamide moiety (as in SGC‑UBD253) expands binding into a secondary pocket [2]. Medicinal chemistry teams can use MTQPA for systematic exploration of N3‑substituents, linker modifications, and amide capping groups, with the SGC‑UBD253/SGC‑UBD253N pair providing reference points for affinity benchmarking (KD range: 84 nM–32 µM) [3].

Sustainable Synthesis of Quinazolinone Building Blocks for Library Production

For CROs and medicinal chemistry groups requiring gram‑scale synthesis of quinazolinone–propanoic acid derivatives, the microwave‑assisted synthetic route using bio‑sourced pinane as solvent offers a greener, more cost‑effective alternative to traditional thermal methods [4]. This convergent approach, starting from substituted benzamides and succinic anhydride, can produce N3‑substituted quinazolinone propanoic acids in reduced reaction times with lower environmental impact [4]. The method is particularly well‑suited for generating focused libraries of MTQPA analogs for HDAC6‑UBD SAR studies, complementing the validated structural and pharmacological data available for this scaffold.

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